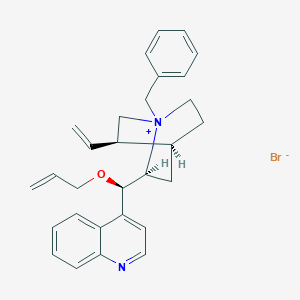
N-(4-Azidobenzoyl)putrescine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Azidobenzoyl)putrescine, commonly known as ABP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. ABP is a bifunctional molecule that contains both an azide group and a carboxylic acid functional group, making it a valuable tool for studying protein-protein interactions and protein localization in living cells.
Mecanismo De Acción
ABP works by covalently binding to proteins that contain free amino groups, such as lysine residues. The azide group on ABP can then be selectively labeled with a variety of tags, such as biotin or fluorescent dyes, allowing for the visualization and isolation of the labeled proteins.
Biochemical and Physiological Effects:
ABP has been shown to have minimal toxicity and does not appear to affect the biochemical or physiological properties of the proteins it binds to. However, it is important to note that ABP may alter the activity or function of the labeled proteins, depending on the location and nature of the labeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ABP is its versatility in labeling and isolating proteins from complex mixtures. ABP can be used in a variety of experimental setups, including live-cell imaging, pull-down assays, and mass spectrometry. However, there are some limitations to the use of ABP, including the potential for off-target labeling and the need for specialized equipment and expertise to use the compound effectively.
Direcciones Futuras
There are several potential future directions for the use of ABP in scientific research. One area of interest is the development of new ABP analogs with improved labeling efficiency and specificity. Another area of focus is the use of ABP in combination with other labeling techniques, such as CRISPR/Cas9-mediated genome editing, to study protein function in living cells. Additionally, ABP may have potential applications in drug discovery, particularly in the identification and validation of new drug targets.
Métodos De Síntesis
ABP can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and click chemistry. The most common method involves the reaction of putrescine with 4-azidobenzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is purified using chromatography techniques to obtain pure ABP.
Aplicaciones Científicas De Investigación
ABP has a wide range of applications in scientific research, particularly in the field of proteomics. ABP can be used to study protein-protein interactions, protein localization, and protein turnover in living cells. ABP can also be used to identify and isolate specific proteins from complex mixtures, such as cell lysates or serum samples.
Propiedades
Número CAS |
143693-47-4 |
|---|---|
Fórmula molecular |
C11H15N5O |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
N-(4-aminobutyl)-4-azidobenzamide |
InChI |
InChI=1S/C11H15N5O/c12-7-1-2-8-14-11(17)9-3-5-10(6-4-9)15-16-13/h3-6H,1-2,7-8,12H2,(H,14,17) |
Clave InChI |
NNPASHXQOFJAKY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |
Otros números CAS |
143693-47-4 |
Sinónimos |
N-(4-azidobenzoyl)putrescine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)



![(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B131144.png)

![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)
